(3-Bromoquinolin-7-yl)methanol
Overview
Description
(3-Bromoquinolin-7-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and synthetic organic chemistry The compound this compound is characterized by a bromine atom at the third position and a methanol group at the seventh position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of N-bromosuccinimide (NBS) in chloroform to brominate quinoline, followed by the reduction of the resulting bromoquinoline with sodium borohydride (NaBH4) to introduce the methanol group .
Industrial Production Methods
Industrial production of (3-Bromoquinolin-7-yl)methanol may involve large-scale bromination and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Bromoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form quinolin-7-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinolin-7-ylmethanal or quinolin-7-ylmethanoic acid.
Reduction: Quinolin-7-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromoquinolin-7-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Bromoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and methanol group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .
Comparison with Similar Compounds
Similar Compounds
Quinolin-7-ylmethanol: Lacks the bromine atom, resulting in different reactivity and applications.
7-Bromoquinoline: Lacks the methanol group, affecting its solubility and biological activity.
3-Bromoquinoline: Lacks the methanol group, leading to different chemical properties and uses.
Uniqueness
Its dual functional groups allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial fields .
Properties
IUPAC Name |
(3-bromoquinolin-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWSTZRYVQDOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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